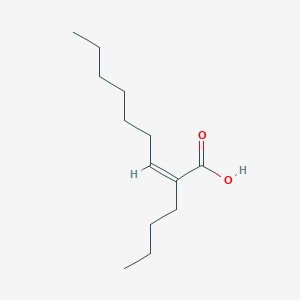![molecular formula C16H16N2O2 B11742112 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a dimethylamino group and a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one typically involves the reaction of 1-(4-(dimethylamino)phenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The dimethylamino group and the dihydropyridinone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
- tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate
- (E)-Methyl 4-(3-(Dimethylamino)acryloyl)benzoate
Uniqueness
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3 |
InChI-Schlüssel |
QHSRAEDOBBFUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742030.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11742037.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742041.png)
![3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11742055.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742064.png)
![7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride](/img/structure/B11742071.png)



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)

